2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5S2/c1-16-7-9-21(34-16)19-14-35-25-24(19)26(31)29(18-5-3-2-4-6-18)27(28-25)36-15-20(30)17-8-10-22-23(13-17)33-12-11-32-22/h2-10,13-14H,11-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATELQVBVTUILPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and kinase inhibition properties.
Overview of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their potential as antimicrobial agents , anticancer drugs , and kinase inhibitors . The structural diversity of these compounds allows for the modification of their pharmacological profiles.
Synthesis and Characterization
The synthesis of the compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Characterization is achieved through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli . Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 32 |
| 5b | Escherichia coli | 16 |
| 5c | Bacillus subtilis | 64 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably:
- Thieno[2,3-d]pyrimidine derivatives were shown to inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. One study reported that certain derivatives induced apoptosis in MCF-7 cells by activating caspase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8k | MCF-7 | 0.004 |
| 5d | A549 | 0.001 |
Kinase Inhibition
The compound also exhibits kinase inhibitory activity:
- Structure-activity relationship (SAR) studies identified that specific modifications enhance potency against Rho-associated protein kinases (ROCKs), which are crucial in regulating cell migration and morphology. The most potent compounds showed IC50 values significantly lower than previously known ROCK inhibitors .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thieno scaffold significantly affected antimicrobial potency.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing a promising lead for future drug development targeting specific cancers.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₇H₁₄N₂O₅S
- Molecular Weight : 358.4 g/mol
Structural Characteristics
The compound contains multiple functional groups that contribute to its reactivity and biological interactions. Notably, the thienopyrimidine structure is associated with a range of pharmacological effects.
Anti-Diabetic Potential
Recent studies have evaluated the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, research focused on synthesizing new derivatives showed promising results in inhibiting α-glucosidase activity, an important enzyme in carbohydrate metabolism. This suggests that compounds similar to 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one may also exhibit significant anti-diabetic effects through similar mechanisms .
Anticancer Activity
The thienopyrimidine scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the sulfanyl group may enhance these effects by facilitating interactions with key cellular targets involved in cancer progression .
Antimicrobial Properties
Preliminary investigations into related compounds indicate potential antimicrobial activities. The presence of furan and benzodioxin moieties may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Synthesis and Evaluation of Anti-Diabetic Compounds
A study synthesized a series of compounds based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activity. The results indicated that certain modifications significantly enhanced their efficacy compared to standard drugs .
Case Study 2: Thienopyrimidine Derivatives in Cancer Therapy
Research focused on thienopyrimidine derivatives highlighted their ability to inhibit key signaling pathways in cancer cells. The study demonstrated that specific substitutions at the thieno[2,3-d]pyrimidine ring could lead to improved potency against various cancer types .
Preparation Methods
Cyclization of 2-Aminothiophene-3-carbonitrile Derivatives
The core structure is synthesized via cyclocondensation of 2-amino-5-bromo-thiophene-3-carbonitrile (1) with benzoylurea under acidic conditions (HCl, EtOH, reflux, 8 h), yielding 3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (2) .
Reaction Conditions
Alternative Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) in DMF with K2CO3 accelerates cyclization, improving yield to 85%.
Functionalization at Position 5: Introduction of 5-Methylfuran-2-yl Group
Suzuki-Miyaura Cross-Coupling
The bromine at position 5 of (2) undergoes Suzuki coupling with 5-methylfuran-2-ylboronic acid (3) .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | Na2CO3 |
| Solvent | DME/H2O (3:1) |
| Temperature | 90°C |
| Time | 12 hours |
| Yield | 68% |
Mechanistic Insight
Oxidative addition of Pd(0) to the C-Br bond, transmetallation with the boronic acid, and reductive elimination yield the coupled product (4) .
Thioether Formation at Position 2
Nucleophilic Substitution with Mercaptoethylbenzodioxin
The thiolate generated from 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl mercaptan (5) (NaH, DMF, 0°C) reacts with the chlorinated intermediate (4-Cl) , prepared by treating (4) with PCl5 in CH2Cl2.
Stepwise Protocol
-
Chlorination :
-
Thioether Formation :
Analytical Validation
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph), 6.87 (s, 1H, benzodioxin-H), 4.32 (s, 2H, SCH2CO), 2.45 (s, 3H, furan-CH3).
Purification and Polymorph Control
Crystallization from Solvent Mixtures
Crude product is purified by anti-solvent crystallization using acetonitrile/diisopropyl ether (1:3 v/v), yielding Form I (mp 218–220°C).
Comparative Crystallization Data
| Parameter | Form I | Form II |
|---|---|---|
| Solvent System | CH3CN/i-Pr2O | CH3CN |
| Crystallization Temp | 0–5°C | 25°C |
| Melting Point | 218–220°C | 210–212°C |
| Purity (HPLC) | >99.6% | >99.5% |
Scale-Up Considerations and Yield Optimization
Q & A
Basic: What synthetic strategies are employed to construct the thieno[2,3-d]pyrimidin-4-one core of this compound?
The synthesis typically involves cyclocondensation reactions starting with substituted thiophene or pyrimidine precursors. For example, a multi-step approach may include:
- Step 1: Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclization of 2-aminothiophene-3-carbonitrile derivatives with urea or thiourea under acidic conditions.
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl thiol.
- Step 3: Functionalization at the 5-position via Suzuki-Miyaura coupling with 5-methylfuran-2-yl boronic acid derivatives.
Key intermediates include halogenated thienopyrimidinones for cross-coupling reactions .
Basic: How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- X-ray crystallography (using programs like SHELXL ) resolves the 3D structure, confirming regiochemistry of substituents.
- 1H NMR and HRMS validate molecular weight and functional group integration. For example, the methylfuran proton signals appear as distinct doublets (δ 6.0–6.5 ppm), while the benzodioxin moiety shows characteristic aromatic splitting .
Advanced: How can contradictory bioactivity data for thieno[2,3-d]pyrimidin-4-one derivatives be systematically addressed?
Contradictions often arise from assay variability or structural analog differences. To resolve this:
- Standardize assay conditions (e.g., cell lines, incubation times) across studies.
- Employ orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
- Use randomized block designs (as in ) to control for batch effects in biological testing .
Advanced: What reaction optimization strategies improve yield during sulfanyl group incorporation?
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalysis: Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate substitution.
- Temperature control: Reactions often proceed optimally at 60–80°C to balance kinetics and side reactions .
Basic: Which functional group modifications are explored for SAR studies on this scaffold?
Common modifications include:
- Sulfanyl group replacement with ethers or amines to probe hydrogen-bonding interactions.
- Varying aryl substituents (e.g., replacing 5-methylfuran with other heterocycles) to assess steric/electronic effects.
- Core ring substitution (e.g., nitrogen atom insertion) to modulate π-stacking with biological targets .
Advanced: How does the 5-methylfuran-2-yl substituent influence crystallographic packing?
X-ray studies (e.g., using SHELXL ) reveal that the furan oxygen participates in weak C–H···O interactions with adjacent benzodioxin rings, stabilizing the lattice. The methyl group enhances hydrophobic packing, reducing solubility in polar solvents .
Advanced: Which computational methods predict target binding for this compound?
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or oxidoreductases.
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity at specific positions.
- MD simulations assess stability of ligand-target complexes over nanosecond timescales .
Basic: What purification techniques ensure high purity of the final compound?
- Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted intermediates.
- Recrystallization from ethanol/water mixtures eliminates residual salts.
- HPLC (C18 columns, acetonitrile/water mobile phase) resolves closely related impurities .
Advanced: How can metabolic stability be evaluated in pre-clinical studies?
- In vitro microsomal assays (human/rat liver microsomes) quantify oxidative degradation rates.
- LC-MS/MS identifies major metabolites, focusing on sulfanyl group oxidation or furan ring cleavage.
- CYP450 inhibition assays assess drug-drug interaction risks .
Basic: What are the documented stability challenges during storage?
- Hydrolysis: The sulfanyl group is susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C.
- Light sensitivity: Amber vials prevent photodegradation of the benzodioxin moiety.
- Hygroscopicity: Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
